tert-Butyl 2-(2-methylpyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(2-methylpyridin-3-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidinecarboxylates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a pyridine moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-methylpyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 2-methylpyridine with piperidine-1-carboxylate under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(2-methylpyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 2-(2-methylpyridin-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the design of new pharmaceuticals targeting specific diseases or conditions.
Industry: The compound finds applications in the chemical industry as an intermediate in the production of various chemicals and materials. Its reactivity and stability make it suitable for large-scale industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate
- tert-Butyl ®-2-Methylpiperazine-1-carboxylate
Uniqueness: tert-Butyl 2-(2-methylpyridin-3-yl)piperidine-1-carboxylate is unique due to its specific combination of a tert-butyl group, a piperidine ring, and a pyridine moiety. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 2-(2-methylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-12-13(8-7-10-17-12)14-9-5-6-11-18(14)15(19)20-16(2,3)4/h7-8,10,14H,5-6,9,11H2,1-4H3 |
InChI Key |
NXDVDUGTCDCVPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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